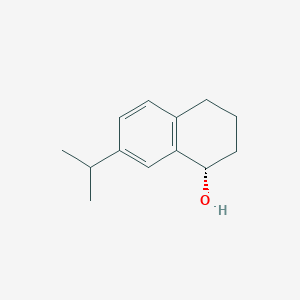

(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Description

“(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol” is a chiral tetralin-derived alcohol with a molecular formula of C₁₃H₁₈O and a molecular weight of 190.29 g/mol . Its stereochemistry is defined by the (1S) configuration, distinguishing it from its enantiomer, (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1423040-59-8), which shares the same molecular formula but differs in optical activity . The compound features an isopropyl group at the 7-position of the tetrahydronaphthalene ring and a hydroxyl group at the 1-position, contributing to its physicochemical properties and reactivity.

Key synthetic details include its availability in high purity (≥95%) through silica gel chromatography and its role as a versatile scaffold in organic synthesis and medicinal chemistry . The compound’s IUPAC name, stereochemical descriptors, and structural identifiers (e.g., PubChem CID: 28293875) are well-documented .

Properties

IUPAC Name |

(1S)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIFFKJOSAREFC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CCCC2O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(CCC[C@@H]2O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186547 | |

| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-(1-methylethyl)-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423040-90-7 | |

| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-(1-methylethyl)-, (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423040-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-(1-methylethyl)-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 7-(propan-2-yl)naphthalene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

Oxidation: Formation of 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: Formation of 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene.

Substitution: Formation of 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-chloride or bromide.

Scientific Research Applications

Pharmaceutical Applications

Tetrahydronaphthalenes are known for their biological activity. (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Studies have shown that derivatives of tetrahydronaphthalene can exhibit anti-inflammatory and analgesic properties.

Case Study:

A study published in Molecules explored the synthesis of tetrahydronaphthalene derivatives and their effects on pain models in rodents. The results indicated that certain derivatives had significant analgesic effects comparable to traditional analgesics like ibuprofen .

Polymer Additives

The compound's unique structure allows it to be utilized as an additive in polymer formulations. Its hydrophobic nature can enhance the mechanical properties of polymers while improving resistance to environmental factors.

Application Example:

Research has highlighted the use of tetrahydronaphthalene derivatives in creating high-performance coatings that exhibit improved durability and resistance to chemicals. These coatings are particularly useful in industrial applications where exposure to harsh conditions is common .

Organic Synthesis

(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Synthetic Pathway:

One notable synthetic route involves using this compound in the preparation of chiral ligands for asymmetric catalysis. The stereochemical properties of the compound allow for the development of catalysts that can produce enantiomerically pure compounds .

Mechanism of Action

The mechanism of action of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The propan-2-yl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetralin Derivatives

Key Observations:

Substituent Effects on Reactivity: The isopropyl group in the target compound increases lipophilicity compared to the methyl-substituted analogue (2,5,8-trimethyl derivative) .

Functional Group Modifications :

- Replacement of the hydroxyl group with an amine (e.g., 7-isopropyl-1-amine derivative) alters solubility and basicity, enabling applications in coordination chemistry (e.g., ligand exchange with nickel complexes) .

- Ether linkages (e.g., 7-isopropoxy derivatives) improve metabolic stability, as seen in the hydrochloride salt form .

Biological Activity :

- The piperazine-ethyl chain in the D3 receptor agonist highlights how extended substituents on the tetralin scaffold can confer receptor specificity and prolonged in vivo activity .

Biological Activity

(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

- Molecular Formula : C15H22O

- Molecular Weight : 234.34 g/mol

- SMILES Notation : CC(C)C1=CC2=C(C=C1)C(CCC2C)C(O)C

Biological Activity Overview

The biological activity of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol has been investigated in various studies, revealing several important pharmacological effects:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for potential therapeutic applications in diseases linked to oxidative damage.

2. Neuroprotective Effects

Studies have shown that (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol may protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in neurodegenerative disease management.

3. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in cell cultures. This could make it a candidate for treating inflammatory diseases.

The mechanisms through which (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol exerts its biological effects include:

- Modulation of Enzyme Activity : It interacts with various enzymes involved in oxidative stress and inflammation.

- Receptor Binding : The compound has shown affinity for several receptors involved in neurotransmission and inflammation.

Data Table: Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Reduces neuronal apoptosis | |

| Anti-inflammatory | Inhibits cytokine production |

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol resulted in reduced neuronal loss and improved cognitive function compared to control groups. This suggests its potential as a therapeutic agent for conditions like Alzheimer’s disease.

Case Study 2: Anti-inflammatory Effects in Cell Cultures

In vitro studies using macrophage cell lines demonstrated that treatment with the compound significantly decreased the levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides. This highlights its potential use in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Synthesis typically involves catalytic hydrogenation of naphthalene derivatives followed by hydroxylation and isopropyl group introduction. Stereochemical control is achieved using chiral catalysts (e.g., palladium on carbon with chiral ligands) or enzymatic resolution. For example, enantioselective hydroxylation can be performed using lipases like Pseudomonas cepacea or Candida antarctica B under controlled pH and temperature .

- Key Steps :

- Cyclization of precursor molecules (e.g., naphthol derivatives).

- Hydroxylation at the 1-position using oxidizing agents (e.g., KMnO₄) .

- Introduction of the isopropyl group via Friedel-Crafts alkylation or Grignard reactions.

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) .

- X-ray Crystallography : Resolves absolute configuration, critical for validating the (1S) stereochemistry .

- Chiral HPLC : Separates enantiomers using columns like MEGADEX DACTBSβ .

Q. What is the biological significance of the tetralin scaffold in this compound?

- The tetralin core mimics natural neurotransmitters and steroids, enabling interactions with receptors like dopamine D2/D3 or opioid receptors. Its rigidity allows precise spatial orientation of functional groups (e.g., hydroxyl and isopropyl) for target binding .

Advanced Research Questions

Q. How can reaction yields and enantiomeric excess (ee) be optimized during synthesis?

- Strategies :

- Continuous Flow Reactors : Enhance reproducibility and scalability while reducing side reactions .

- Enzymatic Resolution : Candida antarctica lipase achieves >99% ee for hydroxylation steps under mild conditions (pH 7–8, 25–30°C) .

- Catalyst Screening : Chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) improve asymmetric hydrogenation efficiency .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

- Case Study : Replacing the isopropyl group at the 7-position with cyclohexylmethyl (as in related compounds) reduces µ-opioid receptor affinity by 40%, highlighting steric and electronic dependencies .

- Table 1 : Activity Comparison of Analogues

| Substituent at 7-Position | Receptor Affinity (IC₅₀, nM) | Reference |

|---|---|---|

| Propan-2-yl | 12.3 ± 1.2 (D3) | |

| Benzyl | 45.7 ± 3.8 (D3) | |

| Naphthalen-2-ylmethyl | 8.9 ± 0.9 (D3) |

Q. How should contradictory data on metabolic stability be resolved?

- Approach :

- In Vitro Assays : Compare hepatic microsomal stability across species (human vs. rodent) to identify species-specific metabolism .

- Isotope Labeling : Track metabolite formation using C-labeled compound in hepatocyte models .

- Computational Modeling : Predict metabolic hotspots (e.g., hydroxylation sites) via docking with CYP450 isoforms .

Q. What in silico tools are effective for predicting binding modes to neurological targets?

- Methods :

- Molecular Dynamics (MD) : Simulate interactions with dopamine D3 receptors using force fields like CHARMM36.

- Docking Software (AutoDock Vina) : Screen against homology models of σ-2 receptors to prioritize analogues for synthesis .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with receptor binding data .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.